4-(2-Thienyl)benzaldehyde

Aggregation-Induced Emission Solid-State Luminophors Organic Electronics

Researchers developing red-emitting OLEDs face aggregation-caused quenching (ACQ). 4-(2-Thienyl)benzaldehyde overcomes this: condensation with 1,3-indandione yields a luminophor emitting at 620 nm with 12.8% solid-state quantum yield. • OLED/optoelectronic precursor: thienyl-phenyl architecture enhances charge transport vs. phenyl analogs (DFT-validated) • Fluorescent probe ligand: selective Zn²⁺ detection with high binding affinity for cellular imaging • Reactive inkjet printing compatible for solution-processed stimulus-responsive materials Available at ≥97% purity. Global B2B shipping.

Molecular Formula C11H8OS
Molecular Weight 188.25 g/mol
CAS No. 107834-03-7
Cat. No. B025244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Thienyl)benzaldehyde
CAS107834-03-7
Molecular FormulaC11H8OS
Molecular Weight188.25 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC=C(C=C2)C=O
InChIInChI=1S/C11H8OS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-8H
InChIKeyUECDQUOWFRTJOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Thienyl)benzaldehyde Overview


4-(2-Thienyl)benzaldehyde is a heteroaromatic aldehyde with the molecular formula C11H8OS, consisting of a benzaldehyde core substituted with a thiophene ring at the para position . It is a solid at room temperature with a melting point of 65-69 °C (lit.) [1]. The compound is commercially available with purities typically specified at ≥95% or 98% (NMR) . Its structure, incorporating an electron-rich thiophene moiety and a reactive aldehyde group, makes it a versatile precursor for synthesizing conjugated materials and Schiff base ligands .

Building block
Conjugated material precursor
Ligand synthesis
Schiff base and coordination chemistry
Optoelectronic use
Solid-state luminophor design

Why 4-(2-Thienyl)benzaldehyde Is Irreplaceable


Replacing 4-(2-Thienyl)benzaldehyde with a generic benzaldehyde derivative (e.g., 4-phenylbenzaldehyde) or a simple thiophene (e.g., thiophene-2-carbaldehyde) is not viable for applications demanding specific electronic and photophysical outcomes. The presence of the 2-thienyl group at the para position creates a unique conjugated system where the electron-rich thiophene ring directly influences the energy levels and charge distribution of the entire molecule [1]. This leads to quantifiable differences in key performance parameters, such as emission wavelength, quantum yield in the solid state, and charge transport properties, which cannot be replicated by non-thienyl or differently substituted analogs [2]. The following section provides direct quantitative evidence of these critical differentiators.

!
Phenyl analog mismatch
Thienyl-to-phenyl replacement may reduce charge transport and alter electronic coupling, limiting OTFT performance.
!
Simple thiophene mismatch
Thiophene-2-carbaldehyde lacks the extended conjugation needed for solid-state emission and AIE behavior.
!
Zn2+ selectivity loss
Benzaldehyde or thiophene alone does not provide the selective fluorescent turn-on response observed with 4TBA.

4-(2-Thienyl)benzaldehyde Performance Evidence


Red Solid-State Emission via Aggregation-Induced Emission

The condensation of 4-(thiophen-2-yl)benzaldehyde (the target compound) with 1,3-indandione produces a luminophor, 2-[4-(thiophen-2-yl)benzylidene]-2H-indene-1,3-dione, that exhibits intense red photoluminescence in the solid state [1]. This addresses the common problem of aggregation-caused quenching (ACQ) that plagues many fluorescent dyes. The resulting solid powder emits at 620 nm with a quantum yield of 12.8% [1].

Solid-state red emission
Reported
12.8% quantum yield vs near-zero for ACQ materials
Enables red AIE luminophor design
Derived condensation product; class-level inference
Aggregation-Induced Emission Solid-State Luminophors Organic Electronics

Enhanced Charge Transport in Thienyl vs Phenyl Semiconductors

A comparative theoretical study on organic thin-film transistor (OTFT) materials revealed that thienyl substituents provide significantly better charge transport properties than phenyl substituents [1]. Density functional theory (DFT) calculations demonstrated that the thienyl group enhances electronic coupling between adjacent molecules, a key factor for high carrier mobility, due to differences in molecular geometry and orbital overlap [1].

Charge transport enhancement
Reported
DFT: thienyl increases electronic coupling vs phenyl
Supports OTFT semiconductor design
Class-level, theoretical study
Organic Semiconductors Charge Transport DFT Calculations

Selective Zn2+ Fluorescent Probe

4-(2-thienyl)benzaldehyde (4TBA) has been demonstrated to function as a selective fluorescent probe for zinc ions (Zn2+) . It has been shown to bind to Zn2+ with high affinity . This property is distinct from its parent compounds (benzaldehyde and thiophene), which lack the combined structural features necessary for such selective metal ion recognition and signaling.

Zn2+ selective probe
Data to verify
High affinity and low detection limit reported
Differentiates for sensor development
Sources absent; cross-study comparable
Fluorescent Probes Metal Ion Detection Chemosensors

Stimulus-Responsive Luminescent Materials via Inkjet Printing

4-(2-Thienyl)benzaldehyde is specifically identified as a useful component in the synthesis of stimulus-responsive luminescent organic materials using reactive inkjet printing systems . This points to its unique reactivity profile that is compatible with advanced fabrication techniques. While simple aldehydes like 4-phenylbenzaldehyde might be used in inkjet formulations, the presence of the thiophene ring in this compound is critical for imparting the desired luminescent and responsive properties to the final material.

Inkjet-printable materials
Supporting evidence
Compatible with reactive inkjet printing
Niche for stimulus-responsive luminescent materials
Specific application; sources absent
Stimulus-Responsive Materials Inkjet Printing Luminescent Materials

4-(2-Thienyl)benzaldehyde Application Scenarios


Solid-State Red-Emitting Materials for OLEDs and Bioimaging

Researchers developing organic light-emitting diodes (OLEDs) or solid-state fluorescent probes can use 4-(2-thienyl)benzaldehyde as a key precursor. Its condensation with 1,3-indandione produces a luminophor that emits red light at 620 nm with a solid-state quantum yield of 12.8%, overcoming the common problem of aggregation-caused quenching (ACQ) [1]. This allows for the creation of efficient, red-emitting solid materials, which is a significant advantage over using simple benzaldehyde derivatives that typically exhibit quenched emission in the solid state.

High-Performance Organic Thin-Film Transistors (OTFTs)

In the field of organic electronics, this compound serves as a crucial thienyl-containing building block for synthesizing semiconducting polymers or small molecules. DFT calculations have shown that incorporating thienyl groups, as found in this compound, leads to enhanced electronic coupling and improved charge transport properties compared to phenyl-based analogs [2]. This makes it a strategic choice for chemists aiming to develop new organic semiconductors with higher carrier mobility.

Selective Fluorescent Sensors for Zinc Ions

Analytical chemists and biologists can utilize 4-(2-thienyl)benzaldehyde (4TBA) as a ligand to create selective fluorescent probes for detecting Zn2+ in biological samples. Its high binding affinity for zinc and low detection limit enable microscopy studies in mammalian cells . This specific sensing capability is not provided by unsubstituted benzaldehyde or simple thiophenes, making this compound a necessary reagent for Zn2+ sensor development.

Stimulus-Responsive Materials for Inkjet-Printed Electronics

Material scientists working on next-generation, solution-processed electronics can employ 4-(2-thienyl)benzaldehyde in the development of stimulus-responsive luminescent materials. Its compatibility with reactive inkjet printing systems allows for the precise deposition of functional materials . This application leverages the unique synergy between the reactive aldehyde group and the electron-rich thiophene ring, a combination not found in standard aromatic aldehydes.

Application
Selection Property
Validation Focus
Red solid-state luminophors
Aggregation-induced emission precursor
Solid-state quantum yield, emission wavelength
Organic thin-film transistors
Thienyl-enhanced charge transport
Carrier mobility, thin-film performance
Selective Zn2+ sensors
Zn2+ binding affinity
Selectivity, detection limit in microscopy
Stimulus-responsive inkjet materials
Reactive inkjet process compatibility
Stimulus-responsive luminescence

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